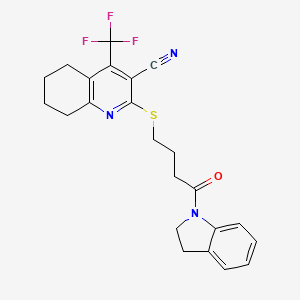![molecular formula C15H16ClN5O B2495958 N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine CAS No. 2380034-74-0](/img/structure/B2495958.png)
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine, also known as MRS 1754, is a selective antagonist for the Adenosine A2B receptor. This chemical compound has been widely used in scientific research to investigate the physiological and biochemical effects of Adenosine A2B receptor activation and inhibition.
Mechanism of Action
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 acts as a selective antagonist for Adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cell types. Adenosine A2B receptor activation has been shown to induce various intracellular signaling pathways, including cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways. N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 blocks Adenosine A2B receptor-mediated cAMP and PKA signaling pathways, leading to the inhibition of downstream cellular responses.
Biochemical and Physiological Effects:
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to have various biochemical and physiological effects, depending on the tissue and cell types. In general, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 inhibits Adenosine A2B receptor-mediated responses, such as cAMP accumulation, PKA activation, and intracellular calcium mobilization. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to reduce inflammation, airway hyperresponsiveness, and cancer cell growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has several advantages for lab experiments, including its high selectivity and specificity for Adenosine A2B receptor, as well as its well-established synthesis and purification methods. However, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other Adenosine receptor subtypes.
Future Directions
There are several future directions for the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in scientific research. One potential direction is to investigate the role of Adenosine A2B receptor in other pathological conditions, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective Adenosine A2B receptor antagonists based on the chemical structure of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754. Moreover, the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 involves several chemical reactions, including the condensation of 2-chloroethylamine hydrochloride with 2-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 9-methyladenine. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been widely used in scientific research to investigate the role of Adenosine A2B receptor in various physiological and pathological processes, such as inflammation, asthma, cancer, and cardiovascular diseases. The selective inhibition of Adenosine A2B receptor by N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to inhibit the growth and metastasis of cancer cells by blocking Adenosine A2B receptor-mediated signaling pathways.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-21-9-20-13-14(18-8-19-15(13)21)17-7-12(22-2)10-5-3-4-6-11(10)16/h3-6,8-9,12H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWMNOJIICBYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
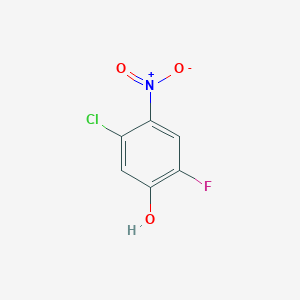
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)
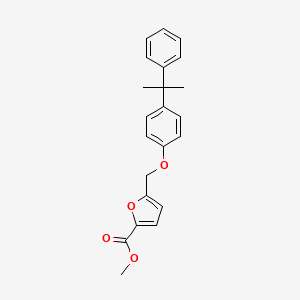

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)

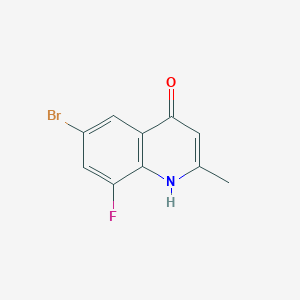
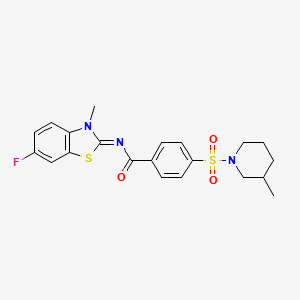

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)
![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)

